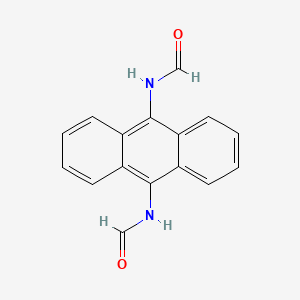

9,10-Bis-(formamido)-anthracene

Description

9,10-Bis-(formamido)-anthracene is a 9,10-disubstituted anthracene derivative featuring formamido (-NHCHO) groups at the 9 and 10 positions. The formamido groups introduce hydrogen-bonding capabilities and electron-withdrawing characteristics, influencing molecular packing, solubility, and electronic properties. Such derivatives are of interest in organic electronics, sensors, and supramolecular chemistry due to their tunable optoelectronic behavior .

Properties

CAS No. |

10303-96-5 |

|---|---|

Molecular Formula |

C16H12N2O2 |

Molecular Weight |

264.28 g/mol |

IUPAC Name |

N-(10-formamidoanthracen-9-yl)formamide |

InChI |

InChI=1S/C16H12N2O2/c19-9-17-15-11-5-1-2-6-12(11)16(18-10-20)14-8-4-3-7-13(14)15/h1-10H,(H,17,19)(H,18,20) |

InChI Key |

PYSPQAXLYSCIOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2NC=O)NC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

9,10-Bis[(4-(2-hydroxyethyl)piperazine-1-yl)prop-2-yne-1-yl]anthracene

- Structure : Contains piperazine-hydroxyethyl-propargyl substituents, enabling DNA binding and G-quadruplex selectivity .

- Synthesis: Multi-step route involving bromination, Sonogashira coupling, and A3 coupling .

- Key Features : Hydrophilic side chains enhance solubility in polar solvents, while the anthracene core enables π-π stacking.

9,10-Bis(5H-dibenzo[b,f]azepino)anthracene

- Structure : Rigid dibenzoazepine groups create a planar, conjugated system with strong photoluminescence .

- Synthesis : Likely via Ullmann coupling or Buchwald-Hartwig amination.

- Key Features : Extended conjugation shifts absorption/emission to longer wavelengths compared to alkyl-substituted derivatives.

9,10-Bis(phenylethynyl)anthracene

- Structure : Phenylethynyl groups extend conjugation, enabling singlet fission for photovoltaic applications .

- Synthesis: Sonogashira coupling of 9,10-dibromoanthracene with terminal alkynes .

- Key Features : High charge mobility (up to 1.5 cm²/V·s) due to herringbone or lamellar stacking .

9,10-Bis(3,5-dihydroxyphenyl)anthracene

- Structure : Di-hydroxyphenyl groups offer hydrogen-bonding and chelation sites for metal-organic frameworks (MOFs) .

- Synthesis : Suzuki-Miyaura coupling of dihydroxyphenyl boronic acids with 9,10-dibromoanthracene.

9,10-Bis-(formamido)-anthracene (Inferred)

- Structure : Formamido groups introduce hydrogen-bonding networks and moderate electron-withdrawing effects.

- Synthesis: Potential routes include formylation of 9,10-diaminoanthracene or Pd-catalyzed coupling with formamide derivatives.

- Key Features : Expected to exhibit intermediate solubility (between hydrophilic piperazine and hydrophobic phenylethynyl derivatives) and enhanced thermal stability due to hydrogen bonding.

Optical and Electronic Properties

- Formamido Derivatives : Predicted to balance mobility and solubility via hydrogen-bonding networks, similar to piperazine-based analogues .

Thermal and Stability Comparisons

- 9,10-Bis(chloromethyl)anthracene : High reactivity as a synthetic intermediate but low thermal stability (decomposes >150°C) .

- 9,10-Bis(dimesitylboryl)anthracene : Stable up to 300°C; redox-active with tunable aromaticity .

- Formamido Derivatives : Likely stable up to 250°C due to hydrogen-bonding and amide rigidity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.